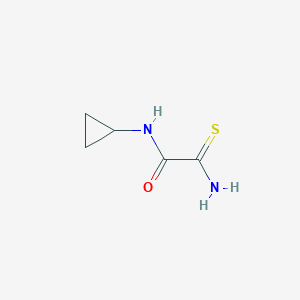

2-amino-N-cyclopropyl-2-thioxoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

2-amino-N-cyclopropyl-2-sulfanylideneacetamide |

InChI |

InChI=1S/C5H8N2OS/c6-4(9)5(8)7-3-1-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) |

InChI Key |

TZDRDDHFEAKGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C(=S)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino N Cyclopropyl 2 Thioxoacetamide and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular geometry of 2-amino-N-cyclopropyl-2-thioxoacetamide in the solid state.

If a suitable single crystal of the compound were analyzed, the resulting data would allow for the determination of:

Bond lengths: The precise distances between bonded atoms, such as the C=S, C=O, C-N, and C-C bond lengths within the molecule.

Bond angles: The angles between adjacent bonds, which would define the geometry around each atom.

Torsion angles: These would describe the conformation of the molecule, including the relative orientations of the cyclopropyl (B3062369) group, the thioamide, and the amide functionalities.

Crystal packing: The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino and amide groups.

A search of crystallographic databases did not yield a crystal structure for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A full suite of NMR experiments would provide detailed insights into the connectivity and conformation of this compound.

1H, 13C, 15N NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling constants (providing information about neighboring protons). The spectrum would be expected to show signals for the amino (-NH₂) protons, the cyclopropyl protons, and the amide (-NH) proton.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl and thiocarbonyl carbons, and the carbons of the cyclopropyl ring.

¹⁵N NMR: This would provide information on the nitrogen atoms of the amino and amide groups, offering further insight into the electronic structure.

No specific, experimentally determined ¹H, ¹³C, or ¹⁵N NMR data for this compound has been found in the reviewed literature.

Hypothetical ¹H and ¹³C NMR Data Table

While no experimental data is available, a hypothetical data table is presented below to illustrate the expected signals.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=S | - | ~180-200 |

| C=O | - | ~160-170 |

| Cyclopropyl-CH | ~2.5-3.0 (m) | ~25-35 |

| Cyclopropyl-CH₂ | ~0.5-1.0 (m) | ~5-15 |

| NH₂ | ~7.0-8.0 (br s) | - |

| NH | ~8.0-9.0 (br s) | - |

2D NMR Techniques for Connectivity and Conformational Studies (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for connecting the different functional groups of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, providing valuable information about the molecule's conformation in solution.

Detailed 2D NMR studies for this compound have not been reported in the scientific literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: For the amino and amide groups, typically in the region of 3200-3500 cm⁻¹.

C-H stretching: For the cyclopropyl group, typically just above and below 3000 cm⁻¹.

C=O stretching: A strong absorption for the amide carbonyl group, typically around 1650-1680 cm⁻¹.

C=S stretching: A weaker absorption for the thioamide group, typically in the range of 1050-1250 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The C=S bond, being more polarizable, would be expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the cyclopropyl ring would also be Raman active.

No experimentally recorded FT-IR or Raman spectra for this compound could be located in the searched scientific databases.

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (stretch) | 3200-3500 | Weak |

| C-H (stretch) | 2900-3100 | Strong |

| C=O (stretch) | 1650-1680 | Moderate |

| C=S (stretch) | 1050-1250 | Strong |

Advanced Mass Spectrometry for Molecular Ion Detection and Fragmentation Pathway Elucidation

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and structural features of this compound. The application of advanced techniques such as HRMS and MS/MS provides in-depth information critical for its characterization.

High-resolution mass spectrometry is pivotal for the accurate determination of the molecular formula of this compound. Unlike nominal mass measurements, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, distinguishing the target compound from other molecules with the same nominal mass.

For this compound (C₅H₈N₂OS), the theoretical monoisotopic mass can be calculated with high accuracy. This value is then compared against the experimentally measured m/z of the molecular ion, typically the protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI). The minimal deviation between the theoretical and experimental masses, usually within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 1: Theoretical and Expected HRMS Data for [M+H]⁺ of this compound

| Parameter | Value |

| Molecular Formula | C₅H₈N₂OS |

| Theoretical Monoisotopic Mass | 144.0357 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 145.0430 |

This table is generated based on theoretical calculations for this compound and illustrates the expected data from an HRMS experiment.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to occur at the most labile bonds. The thioamide linkage and the cyclopropyl group are key structural features that will influence the fragmentation pathways. Likely fragmentation pathways would involve cleavages of the amide bond, the bond between the cyclopropyl group and the nitrogen atom, and fragmentation within the cyclopropyl ring itself.

Plausible Fragmentation Pathways:

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond could result in the loss of a neutral cyclopropyl radical or cyclopropene, leading to a significant fragment ion.

Cleavage of the thioamide bond: The C-N bond of the thioamide is susceptible to cleavage, which can lead to fragments corresponding to the thioacyl portion and the cyclopropylamine (B47189) portion of the molecule.

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring may undergo ring-opening and subsequent fragmentation, leading to characteristic neutral losses.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 145.0430 | 104.0270 | C₃H₅ (Cyclopropyl) | [H₂N-C(S)-C(O)-NH]⁺ |

| 145.0430 | 88.0321 | C₃H₅N (Cyclopropylamine) | [H₂N-C(S)-CO]⁺ |

| 145.0430 | 57.0573 | H₂N-C(S)-CO (Thioacyl isocyanate) | [C₃H₅NH]⁺ |

This table presents a predictive overview of the potential fragmentation patterns for this compound based on established chemical principles, as direct experimental data is not widely available.

The systematic analysis of these fragmentation pathways allows for the piece-by-piece reconstruction of the molecular structure, providing definitive confirmation of the identity of this compound. The combination of HRMS and MS/MS data offers a comprehensive and robust approach to the structural elucidation of this and related novel chemical entities.

Theoretical and Computational Chemistry Studies of 2 Amino N Cyclopropyl 2 Thioxoacetamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Solvent Effects on Molecular Conformation and Reactivity

No specific studies on the solvent effects on the molecular conformation and reactivity of 2-amino-N-cyclopropyl-2-thioxoacetamide have been found. Such a study would theoretically involve:

Conformational Analysis: Utilizing computational methods to determine the stable conformers of the molecule in various solvents of differing polarities. This would likely involve calculations of the rotational barriers around the C-C and C-N bonds.

Solvation Models: Employing implicit and explicit solvation models to simulate the interaction between the solute (this compound) and solvent molecules.

Reactivity Descriptors: Calculating quantum chemical descriptors of reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, in different solvent environments to predict how the solvent influences the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational Studies of Reaction Mechanisms and Energy Barriers

There is no available research detailing the reaction mechanisms and energy barriers for transformations involving this compound. A computational investigation in this area would be expected to include:

Transition State Analysis for Key Transformations

Identification of Transition States: For any proposed reaction involving this compound, computational methods like Density Functional Theory (DFT) would be used to locate the transition state structures.

Vibrational Frequency Analysis: Confirmation of the identified transition states would be achieved by calculating their vibrational frequencies, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the reactants and the transition state would be calculated to determine the activation energy barrier for the transformation.

Reaction Coordinate Mapping and Kinetics Prediction

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the correct reactants and products, IRC calculations would be performed. This would map the minimum energy path from the transition state down to the corresponding energy minima of the reactants and products.

Kinetic Rate Constant Prediction: Using the calculated activation energies and principles from transition state theory, it would be possible to predict the theoretical rate constants for the studied reactions. This would provide insight into the feasibility and speed of the chemical transformations under various conditions.

While the specific data for this compound is not available, the methodologies described above represent the standard computational approaches that would be employed to investigate the chemical properties outlined in the requested article. Future research in this area would be necessary to generate the specific data points and analyses required for a comprehensive review.

Reactivity Profiling and Mechanistic Investigations of 2 Amino N Cyclopropyl 2 Thioxoacetamide

Chemical Stability and Degradation Pathways Under Various Conditions

Detailed experimental data on the chemical stability and degradation pathways of 2-amino-N-cyclopropyl-2-thioxoacetamide under various conditions such as pH, temperature, and exposure to light or oxidizing agents are not extensively available in the public domain. However, the general reactivity of the thioamide functional group can provide insights into its likely stability.

Thioamides are known to be susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield the corresponding amide. wikipedia.org In the presence of certain metal salts, such as those of silver and mercury, this hydrolysis to the amide can be characteristic. wikipedia.org The stability of the cyclopropyl (B3062369) ring is generally high, but it can undergo ring-opening reactions under certain harsh conditions, such as strong acids or catalytic hydrogenation, although this is less likely to be a primary degradation pathway under typical laboratory conditions.

Further research would be necessary to delineate the specific degradation products and pathways for this compound. Such studies would likely involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify and quantify degradation products formed under controlled stress conditions.

Reaction Kinetics and Thermodynamics Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, studies on structurally related compounds can offer valuable insights. For instance, a study on 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide, which shares the N-cyclopropyl amide moiety, has reported on the calculation of its thermodynamic parameters at different temperatures. researchgate.net

While the electronic environment of the thiophene (B33073) derivative is different from the thioxoacetamide, the data provides a conceptual framework for the types of thermodynamic parameters that are important for understanding the reactivity of such molecules.

Table 1: Theoretical Thermodynamic Parameters for a Structurally Related Compound (2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide)

| Temperature (K) | Enthalpy (kcal/mol) | Free Energy (kcal/mol) | Entropy (cal/mol·K) |

|---|---|---|---|

| 298.15 | -153.3 | -110.2 | 144.5 |

| 310 | -152.9 | -111.9 | 145.1 |

| 320 | -152.6 | -113.4 | 145.5 |

Note: This data is for a related compound and should be considered as illustrative of the types of thermodynamic properties that could be determined for this compound. Data extracted from a computational study on 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. researchgate.net

To determine the reaction kinetics of this compound, studies would need to be conducted to measure reaction rates under varying concentrations of reactants and temperatures. This would allow for the determination of rate laws, activation energies, and other kinetic parameters for specific reactions, such as its cyclization or complexation reactions.

Mechanistic Pathways of Cyclization Reactions to Form Fused Heterocycles

The structure of this compound, containing both a nucleophilic amino group and an electrophilic thioamide carbon, makes it a potential precursor for the synthesis of various heterocyclic compounds. Thioamides are well-established synthons in the synthesis of heterocycles. dnu.dp.ua

While specific studies on the cyclization of this compound to form fused heterocycles are not detailed in the available literature, general mechanistic pathways for similar molecules can be proposed. For example, intramolecular cyclization could potentially occur, or it could react with other reagents in intermolecular cyclization reactions. A mild, metal-free synthesis of 2,5-disubstituted thiazoles has been reported from N-substituted α-amino acids, proceeding through carboxylic acid activation followed by intramolecular cyclization. bohrium.com This suggests that under appropriate conditions, the amino and thioamide groups of this compound could participate in similar ring-forming reactions.

Further investigation is required to explore the specific cyclization reactions of this compound and to elucidate the mechanistic pathways involved. This would likely involve reacting it with various electrophiles and studying the resulting heterocyclic products and reaction intermediates.

Role of the Thioamide Group in Metal Coordination and Complexation Chemistry

The thioamide group is known to be an excellent ligand for metal ions due to the presence of both sulfur and nitrogen donor atoms. researchgate.netmdpi.com These atoms can act as coordination sites, allowing the thioamide to function as a monodentate or bidentate ligand. The sulfur atom of the thioamide group is generally a soft donor and tends to coordinate with soft metal ions, while the nitrogen atom is a harder donor. nih.gov

The coordination chemistry of ligands containing a thioamide moiety has been a subject of interest, with studies showing that the nitrogen and sulfur atoms of the thioamide group are involved in coordination to the metallic ion. researchgate.net The formation of stable complexes with various transition metals such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported for other thioamide-containing ligands. researchgate.net

In the context of this compound, the thioamide group would be expected to play a crucial role in its ability to form metal complexes. The presence of the adjacent amino group could also allow it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the amino nitrogen and the thioamide sulfur or nitrogen. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.

Table 2: General Coordination Behavior of Thioamide-Containing Ligands

| Metal Ion | Typical Geometry of Complexes | Donor Atoms Involved |

|---|---|---|

| Fe(II), Co(II) | Octahedral | Nitrogen and Sulfur |

| Ni(II), Cu(II) | Square-planar | Nitrogen and Sulfur |

| Zn(II) | Tetrahedral | Nitrogen and Sulfur |

Note: This table summarizes general trends observed for other thioamide-containing ligands and represents expected, but not experimentally confirmed, behavior for this compound. Data is generalized from studies on various transition metal complexes with ligands containing a thioamide moiety. researchgate.net

Photochemical and Electrochemical Reactivity

Specific experimental data on the photochemical and electrochemical reactivity of this compound is scarce. However, the presence of the thioamide group and the amino group suggests potential for both photochemical and electrochemical activity.

The thioamide C=S bond can potentially undergo photochemical reactions, such as photocyclization or photoreduction, upon absorption of UV light. The lone pair of electrons on the nitrogen and sulfur atoms could also be involved in photoinduced electron transfer processes.

From an electrochemical perspective, the thioamide group can be susceptible to both oxidation and reduction. The sulfur atom can be oxidized, and the C=S double bond can be reduced. The presence of the amino group would also influence the electrochemical behavior, as amino groups can be oxidized at an electrode surface.

To fully understand the photochemical and electrochemical reactivity of this compound, dedicated studies using techniques such as UV-Vis spectroscopy, cyclic voltammetry, and preparative electrolysis would be necessary. These studies would help to identify the reactive excited states, redox potentials, and the products of photochemical and electrochemical reactions.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Vitro/computational Focus

Rational Design of 2-Amino-N-cyclopropyl-2-thioxoacetamide Analogs and Isosteres

The rational design of analogs of this compound is a strategic process aimed at optimizing its pharmacological profile. This involves the synthesis and evaluation of derivatives where specific substructures are systematically modified. Key areas for modification on the parent scaffold include the cyclopropyl (B3062369) group, the amino group, and the thioxoacetamide core.

The cyclopropyl ring is a common feature in medicinal chemistry, often introduced to impart conformational rigidity and improve metabolic stability. Analogs could be designed by substituting the cyclopropyl ring with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or by introducing substituents on the ring itself. These modifications can probe the size and electronic requirements of the binding pocket.

The amino group offers a site for derivatization to explore hydrogen bonding interactions and potential salt bridge formation with target proteins. Acetylation, alkylation, or incorporation into heterocyclic systems are common strategies.

The thioxoacetamide moiety is a critical pharmacophoric element. Isosteric replacement of the sulfur atom with an oxygen (to give the corresponding acetamide) or a selenium atom can significantly alter the compound's electronic properties and hydrogen bonding capabilities, thereby influencing its biological activity.

A hypothetical design strategy for analogs is presented in Table 1.

| Modification Site | Proposed Modification | Rationale |

| Cyclopropyl Group | Substitution with cyclobutyl, cyclopentyl | To probe the spatial tolerance of the binding pocket. |

| Amino Group | Acetylation, methylation | To investigate the role of hydrogen bond donors. |

| Thioxoamide Sulfur | Replacement with Oxygen | To assess the impact of the thione group on activity. |

| Acetamide Backbone | Introduction of a methyl group | To explore the effect of steric hindrance near the core. nih.gov |

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational tools for the rapid exploration of a vast chemical space. For the this compound scaffold, a virtual library can be constructed by systematically combining a variety of building blocks at the key modification sites identified in the rational design phase.

The process typically involves:

Scaffold Definition : The this compound core is defined as the central structure.

Building Block Selection : A diverse set of commercially available or synthetically accessible fragments (e.g., various amines, cycloalkyl groups, and acylating agents) are selected.

Virtual Synthesis : These building blocks are computationally combined with the scaffold to generate a large library of virtual compounds.

Filtering and Prioritization : The virtual library is then filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Subsequently, the filtered library can be screened in silico against a biological target of interest using techniques like molecular docking. This approach allows for the prioritization of a smaller, more manageable set of compounds for actual synthesis and biological testing.

Molecular Docking and Receptor Binding Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential interactions of this compound and its analogs with biological macromolecules.

Through molecular docking simulations, the binding mode and affinity of this compound derivatives can be predicted for various protein targets. For instance, in studies of related thioxoacetamide-containing compounds, docking has been used to predict binding to the active sites of enzymes like urease and ecto-5'-nucleotidase. researchgate.netnih.gov The docking scores, often expressed in terms of binding energy (e.g., kcal/mol), provide a qualitative estimate of the binding affinity. A more negative binding energy generally suggests a more favorable interaction.

A hypothetical docking study of this compound analogs against a generic kinase active site is presented in Table 2.

| Compound | Modification | Predicted Binding Energy (kcal/mol) |

| Parent Compound | - | -8.5 |

| Analog 1 | Cyclopropyl -> Cyclopentyl | -9.2 |

| Analog 2 | Amino -> Acetamido | -7.8 |

| Analog 3 | Thioxo -> Oxo | -7.1 |

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the thioxo group of a thioxoacetamide can act as a hydrogen bond acceptor, while the cyclopropyl group may engage in hydrophobic interactions. The identification of these key interactions is crucial for understanding the molecular basis of activity and for the rational design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity.

For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The molecular descriptors used in such a model might include:

Electronic descriptors : Describing the electronic properties of the molecule, such as partial charges and dipole moment.

Steric descriptors : Characterizing the size and shape of the molecule, such as molecular weight and volume.

Hydrophobic descriptors : Quantifying the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis. Studies on other heterocyclic compounds have successfully used QSAR to elucidate the structural requirements for anticancer and anti-inflammatory activity. nih.govresearchgate.net

Mechanistic Investigation of In Vitro Biological Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

The ultimate goal of SAR and molecular design studies is to understand the mechanism by which a compound exerts its biological effect. For this compound and its analogs, this would involve in vitro assays to determine their effects on specific biological targets.

If molecular docking studies suggest that these compounds bind to a particular enzyme, enzyme inhibition assays would be performed to confirm this and to determine the type of inhibition (e.g., competitive, non-competitive). For example, related thioacetamide-triazoles have been identified as antibacterial agents that are activated by cysteine synthase A. nih.gov Similarly, if the compounds are predicted to interact with a receptor, receptor binding assays and functional assays would be conducted to characterize their activity as agonists, antagonists, or allosteric modulators.

Advanced Applications in Chemical Biology and Materials Science Excluding Clinical Aspects

Development as Molecular Probes for Biological Systems

There is no available research on the development or use of 2-amino-N-cyclopropyl-2-thioxoacetamide as a molecular probe. The inherent properties that might make a compound a suitable molecular probe, such as fluorescence, specific binding affinity, or reactivity with a biological target, have not been investigated for this compound.

Potential in Targeted Ligand Design for Specific Molecular Pathways

No studies have been published that explore the potential of this compound in targeted ligand design. Research into its binding affinity for any specific proteins, enzymes, or other biological macromolecules is not present in the current scientific literature. Therefore, its role in modulating specific molecular pathways remains uncharacterized.

Applications as Precursors for Functional Materials (e.g., Polymer Chemistry, Coordination Polymers)

There is a lack of information regarding the application of this compound as a precursor for functional materials. No studies have been found that describe its use as a monomer in polymer chemistry or as a ligand for the formation of coordination polymers.

Exploration in Catalysis or Organocatalysis

The potential for this compound to act as a catalyst or in organocatalysis has not been explored in any published research. There are no reports of its use in accelerating or controlling chemical reactions.

Role in Supramolecular Chemistry and Self-Assembly

There is no documented research on the role of this compound in supramolecular chemistry or self-assembly. The potential non-covalent interactions of this molecule and its ability to form ordered supramolecular structures have not been investigated.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Generative Models for Novel Analogs: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing libraries of thioamides and their known biological activities. mdpi.com These models can then generate novel molecular structures with a high probability of desired pharmacological profiles, such as enhanced potency or selectivity towards a specific biological target. nih.govnih.gov For instance, a model could be designed to optimize the substituents on the cyclopropyl (B3062369) ring or the amino group to improve binding affinity to a particular enzyme.

Predictive Models for Biological Activity and Toxicity: Machine learning algorithms, including Random Forests and Deep Neural Networks, can be employed to build predictive models for various biological activities, such as antibacterial, antifungal, or anticancer properties. uminho.ptresearchgate.net By analyzing the structure-activity relationships (SAR) of a series of N-cyclopropylthioamide analogs, these models can identify key molecular features that govern their biological function. nih.gov Furthermore, AI can predict potential toxicity and adverse effects, allowing for the early deselection of compounds with unfavorable safety profiles. mdpi.com

A hypothetical application of AI in designing novel N-cyclopropylthioamide analogs is presented in the table below.

| AI Model | Input Data | Predicted Output | Potential Application |

| Generative Adversarial Network (GAN) | Known thioamide structures and their kinase inhibitory activity | Novel N-cyclopropylthioamide structures with predicted high kinase affinity | Design of new anticancer agents |

| Random Forest Classifier | Molecular descriptors of N-cyclopropylthioamides | Prediction of antibacterial activity (active/inactive) | Identification of new antibiotic candidates |

| Deep Neural Network (DNN) | Chemical structure and experimental toxicity data | Predicted hepatotoxicity | Early-stage safety assessment of new drug candidates |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

The synthesis of 2-amino-N-cyclopropyl-2-thioxoacetamide and its derivatives often involves multicomponent reactions, such as the Gewald reaction, which can be complex and sensitive to reaction conditions. nih.govresearchgate.net The development and application of advanced analytical techniques for real-time monitoring are crucial for understanding reaction kinetics, optimizing yields, and ensuring process safety.

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) can provide continuous insight into the progress of a chemical reaction. sdu.dknih.govnih.gov In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time. sut.ac.thresearchgate.net This data allows for the precise control of critical process parameters, such as temperature, pressure, and reagent addition rates, to maintain optimal reaction conditions.

Real-Time NMR Spectroscopy: For reactions like the Gewald synthesis, real-time Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture. This can be invaluable for elucidating the reaction mechanism and identifying transient intermediates. chemrxiv.org

Hyphenated Chromatographic Techniques: The use of hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), allows for the rapid separation and identification of components in a complex reaction mixture. This is particularly useful for monitoring the formation of byproducts and impurities.

The following table outlines potential advanced analytical techniques for monitoring the synthesis of this compound.

| Analytical Technique | Parameter Monitored | Information Gained | Benefit |

| In-situ FTIR Spectroscopy | Concentration of reactants and products | Reaction kinetics, endpoint determination | Process optimization and control |

| Real-Time NMR Spectroscopy | Structural elucidation of intermediates | Mechanistic understanding | Improved reaction design |

| HPLC-MS | Identification of byproducts and impurities | Purity profile | Enhanced product quality |

Exploration of Novel Biological Targets for Mechanistic Studies

While thioamides are known to possess a broad range of biological activities, the specific molecular targets of this compound are largely unexplored. nih.gov Future research should focus on identifying and validating novel biological targets to elucidate the mechanism of action of this compound and its derivatives.

Target Identification and Validation: A combination of computational and experimental approaches can be used for target identification. Computational methods, such as molecular docking and virtual screening, can predict potential protein targets based on the three-dimensional structure of the compound. mdpi.com These predictions can then be validated experimentally using techniques like thermal shift assays, surface plasmon resonance, and enzymatic assays.

Mechanistic Studies: Once a biological target is validated, detailed mechanistic studies can be undertaken to understand how the compound modulates the target's function. This may involve kinetic studies to determine the mode of inhibition, X-ray crystallography to visualize the binding interactions at the atomic level, and cell-based assays to confirm the downstream cellular effects. For example, if a kinase is identified as a target, studies would focus on how the compound interferes with the enzyme's phosphorylation activity.

Exploration of New Therapeutic Areas: The identification of novel biological targets could open up new therapeutic applications for N-cyclopropylthioamide derivatives. For instance, if a compound is found to inhibit a novel target in a pathogenic bacterium, it could be developed as a new class of antibiotic.

| Research Area | Methodology | Potential Outcome |

| Target Identification | Molecular Docking, Virtual Screening | A ranked list of potential protein targets |

| Target Validation | Thermal Shift Assay, Enzymatic Assays | Confirmation of direct binding and functional modulation |

| Mechanistic Elucidation | X-ray Crystallography, Kinetic Studies | Detailed understanding of the mode of action |

Expansion into Diverse Heterocyclic Scaffolds Utilizing the Thioxoacetamide Core

The this compound core is a versatile building block for the synthesis of a wide variety of heterocyclic compounds. nih.gov The thioxoamide and adjacent amino group provide reactive sites for cyclization reactions, leading to the formation of diverse ring systems with potential biological activities.

Synthesis of Thieno[2,3-d]pyrimidines: The 2-aminothiophene derivatives formed from the Gewald reaction of this compound can serve as precursors to thieno[2,3-d]pyrimidines. beilstein-journals.orghilarispublisher.com These fused heterocyclic systems are known to exhibit a range of pharmacological properties, including anticancer and antimicrobial activities.

Formation of Pyrazole Derivatives: The reaction of 2-cyanothioacetamides with hydrazine (B178648) derivatives can lead to the formation of aminopyrazoles and thiocarbamoylpyrazoles. nih.gov This provides a pathway to novel pyrazole-containing compounds with potential applications in agriculture and medicine. nih.govorganic-chemistry.org

Multicomponent Reactions for Library Synthesis: The thioxoacetamide core can be utilized in multicomponent reactions to generate libraries of diverse heterocyclic compounds in a single step. mdpi.comrsc.org This approach is highly efficient for exploring a large chemical space and identifying new bioactive molecules.

The table below illustrates the potential for generating diverse heterocyclic scaffolds from the this compound core.

| Reactant | Resulting Heterocycle | Potential Biological Activity |

| Formamide | Thieno[2,3-d]pyrimidine | Anticancer, Antimicrobial |

| Hydrazine | Pyrazole | Herbicidal, Insecticidal |

| α-Haloketones | Thiazole | Anti-inflammatory |

Scale-Up and Process Optimization for Academic Research Supply

As research into the applications of this compound and its derivatives expands, there will be an increasing demand for larger quantities of these compounds. The transition from laboratory-scale synthesis to larger-scale production presents several challenges that need to be addressed through process optimization and scale-up studies. mdpi.com

Optimization of Reaction Conditions: Design of Experiments (DoE) is a statistical approach that can be used to systematically optimize reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, to maximize yield and minimize impurities. uminho.ptorganic-chemistry.org This methodology allows for the efficient exploration of a large experimental space and the identification of robust and reproducible reaction conditions.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the scale-up of chemical reactions. uk-cpi.com Flow reactors can provide better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. The Gewald reaction, a multicomponent reaction often used to synthesize precursors to the target compound, is well-suited for adaptation to a flow process.

Green Chemistry Considerations: During scale-up, it is important to consider the principles of green chemistry to develop a sustainable and environmentally friendly process. nih.gov This includes the use of safer solvents, minimizing waste generation, and improving energy efficiency. uk-cpi.com

Purification Strategies: The development of efficient and scalable purification methods is crucial for obtaining high-purity material. This may involve the optimization of crystallization procedures or the development of chromatographic methods suitable for large-scale separation.

| Challenge | Approach | Benefit |

| Low Yield | Design of Experiments (DoE) | Maximized product output |

| Safety Concerns | Flow Chemistry | Enhanced process safety and control |

| Environmental Impact | Green Chemistry Principles | Sustainable and eco-friendly process |

| Product Purity | Optimized Crystallization | High-purity compound for research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.